molecular formula C20H21N3O4 B4519809 3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4519809
M. Wt: 367.4 g/mol
InChI Key: KPBKHXJWUWYMRJ-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative featuring a 3,4-dimethoxybenzamide moiety linked to a benzimidazole core substituted with a tetrahydrofuran-2-yl group at the 2-position. The tetrahydrofuran (THF) ring introduces stereoelectronic and solubility properties distinct from alkyl or aryl substituents commonly found in similar compounds. Its molecular formula is C₂₁H₂₁N₃O₄, with a molecular weight of 379.41 g/mol (predicted). The THF substituent likely enhances solubility compared to purely lipophilic analogs while retaining π-π stacking capabilities via the benzimidazole and benzamide groups .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-16-8-5-12(10-18(16)26-2)20(24)21-13-6-7-14-15(11-13)23-19(22-14)17-4-3-9-27-17/h5-8,10-11,17H,3-4,9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBKHXJWUWYMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives. The process often includes the use of thionyl chloride to convert the benzoic acid to benzoyl chloride, which then reacts with the amine in the presence of a base such as triethylamine .

Industrial Production Methods

the general approach would involve optimizing the laboratory synthesis for larger batches, ensuring purity and yield through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for 3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The THF substituent differentiates this compound from analogs with alkyl, aryl, or hydroxyl groups. Key comparisons include:

Compound Name Substituent at Benzimidazole 2-position Molecular Weight (g/mol) Predicted LogP Key Functional Features
Target Compound Tetrahydrofuran-2-yl 379.41 2.8 Enhanced solubility, stereochemical complexity
3,4-Dimethoxy-N-[2-(2-Methylpropyl)-1H-Benzimidazol-5-yl]Benzamide 2-Methylpropyl (isobutyl) 353.41 3.5 Higher lipophilicity, simpler stereochemistry
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzimidazole-5-Carboxamide Propyl + 4-methoxyphenyl 447.50 3.2 Dual methoxy groups, extended π-conjugation
2-(4-Hydroxy-phenyl)-1H-Benzimidazole-5-Carboxylic Acid 4-Hydroxyphenyl 254.25 1.9 Polar hydroxyl group, acidic properties

Key Observations:

  • The THF substituent in the target compound reduces LogP (2.8) compared to isobutyl (3.5) and propyl (3.2) analogs, suggesting improved aqueous solubility .
  • Hydroxyl-substituted analogs (e.g., ) exhibit even lower LogP (1.9) but may suffer from metabolic instability due to oxidative susceptibility.

Spectroscopic and Crystallographic Data

  • NMR Shifts : The THF ring in the target compound would produce distinct ¹H-NMR signals (e.g., δ 3.7–4.2 ppm for oxolane protons) compared to alkyl (δ 1.0–2.5 ppm) or aryl (δ 6.8–7.5 ppm) substituents .
  • Crystallography : SHELX-based refinements () are commonly used for benzimidazole derivatives, though THF’s conformational flexibility may complicate crystal packing.

Biological Activity

3,4-Dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a novel compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

It features a benzimidazole core substituted with a tetrahydrofuran moiety and methoxy groups. This unique structure is hypothesized to contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of various benzimidazole derivatives. For instance, compounds similar in structure to this compound have shown promising results against human lung cancer cell lines such as A549 and HCC827. In vitro assays indicated that these compounds exhibit cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D) .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound AA5496.2620.46
Compound BHCC8276.4816.00
Compound CNCI-H358Not reportedNot reported

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, with some derivatives achieving MIC values comparable to standard antibiotics .

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (μg/mL)
Compound DS. aureus2
Compound EE. coli4
Compound FP. aeruginosa8

The mechanisms by which benzimidazole derivatives exert their biological effects often involve interaction with DNA and inhibition of key enzymes involved in cell proliferation and survival. For instance, studies suggest that these compounds may bind within the minor groove of DNA, disrupting replication and transcription processes . Additionally, some derivatives may act as inhibitors of protein kinases, further contributing to their antitumor effects.

Case Studies

  • Case Study on Lung Cancer : A study evaluated the efficacy of a benzimidazole derivative similar to our compound in inhibiting tumor growth in a xenograft model of lung cancer. The results showed a significant reduction in tumor size compared to controls, supporting the in vitro findings .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives against multi-drug resistant strains of bacteria. The study highlighted the potential of these compounds as alternative therapeutic agents in treating infections caused by resistant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.